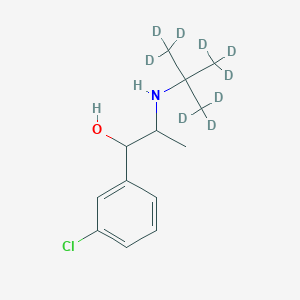
Dihydrobupropion-d9
描述
Dihydrobupropion-d9 is a deuterium-labeled analogue of dihydrobupropion, which is a metabolite of bupropion. Bupropion is a medication primarily used to treat major depressive disorder and to support smoking cessation . The molecular formula of this compound is C13H11D9ClNO, and it has a molecular weight of 250.81 g/mol . This compound is used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrobupropion-d9 involves the incorporation of deuterium into the dihydrobupropion molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the reduction of bupropion using deuterium gas (D2) in the presence of a suitable catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The production process is carefully monitored to ensure consistency and quality, with rigorous quality control measures in place to verify the isotopic purity and chemical composition of the compound .
化学反应分析
Types of Reactions
Dihydrobupropion-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxybupropion-d9, a major metabolite.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of other deuterated metabolites.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used to achieve substitution reactions.
Major Products Formed
科学研究应用
Dihydrobupropion-d9 is widely used in scientific research due to its labeled nature, which allows for precise tracking and quantification in biological systems. Some key applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of bupropion and its metabolites.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying potential metabolites.
Biological Research: Used in studies involving neurotransmitter systems, particularly dopamine and norepinephrine pathways.
Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug formulations.
作用机制
The mechanism of action of dihydrobupropion-d9 is similar to that of bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This leads to prolonged neurotransmitter activity and enhanced signaling in the brain. The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), inhibiting their function and preventing the reuptake of these neurotransmitters .
相似化合物的比较
Similar Compounds
Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.
Hydroxybupropion: A major metabolite of bupropion with similar pharmacological activity.
Threohydrobupropion: Another metabolite with distinct pharmacokinetic properties.
Uniqueness
Dihydrobupropion-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This isotopic labeling can also influence the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .
属性
IUPAC Name |
1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/i2D3,3D3,4D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-WVZRYRIDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678657 | |
| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-07-0 | |
| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


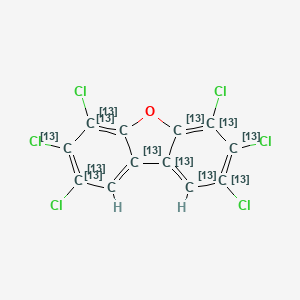
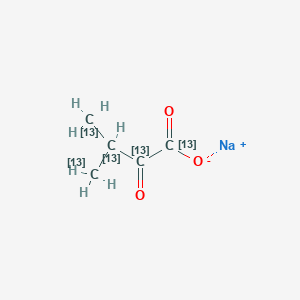
![Dicamba-[13C6]](/img/structure/B6594488.png)
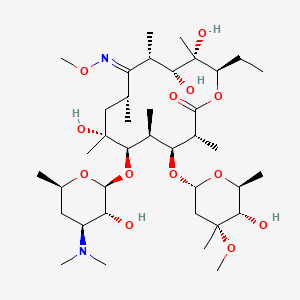
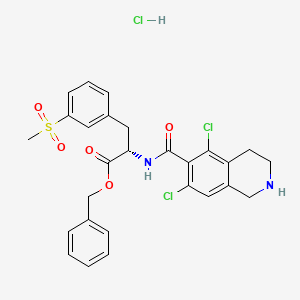
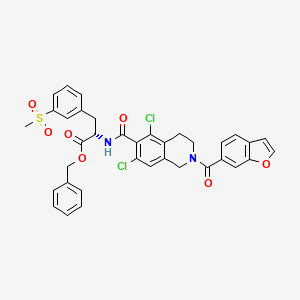




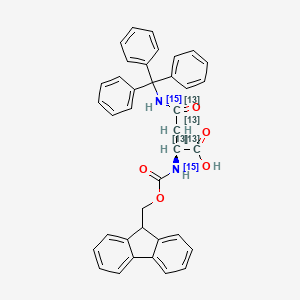
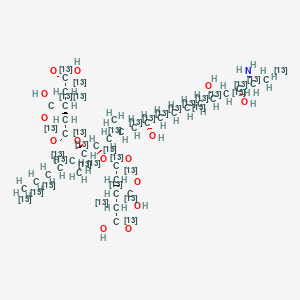
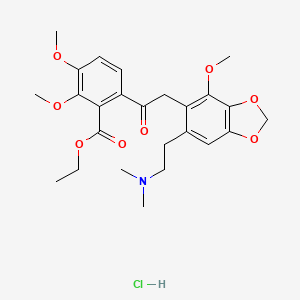
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)
